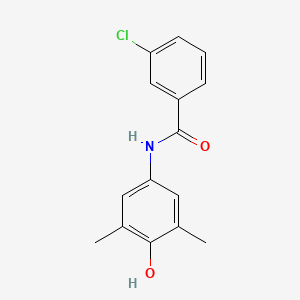

![molecular formula C16H12ClN3O4 B5508003 5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)

5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Oxadiazoles are a class of heterocyclic compounds containing an oxadiazole ring, which is characterized by the presence of one oxygen and two nitrogen atoms. These compounds have attracted significant interest in various fields of chemistry and pharmacology due to their diverse biological activities and potential applications in material science.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the synthesis of similar compounds has been achieved through reactions involving nitrobenzoic acid and methyl salicylate, followed by catalytic hydrogenation (Li Shi-feng, 2007). Another approach involves the reaction of aromatic diazonium salts to afford arylhydrazonal derivatives, which can then yield oxadiazole derivatives through further reactions (Tayseer A. Abdallah et al., 2007).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including their stereochemistry and electronic configuration, is crucial for their chemical behavior and biological activity. For instance, the crystal structure of a related compound, 2-(4-Chloro-2-nitrophenyl)-5-[4-(propyloxy)phenyl]-1,3,4-oxadiazole, has been determined, showing a nearly planar oxadiazole unit and specific inclinations between the rings, providing insights into potential interactions and reactivity (D. Limbach et al., 2016).

Chemical Reactions and Properties

1,2,4-Oxadiazoles undergo various chemical reactions, including nucleophilic substitution and hydrogenation, affecting their chemical properties significantly. The chemical reactivity is often influenced by substituents on the oxadiazole ring, as demonstrated in studies involving modifications to introduce different functional groups (A. Tyrkov, 2006).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Oxadiazole derivatives have been investigated for their efficacy in inhibiting corrosion of mild steel in acidic environments. A study by Kalia et al. (2020) synthesized two oxadiazole derivatives and assessed their corrosion inhibition efficiency on mild steel in hydrochloric acid solution. The study employed weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, revealing high inhibition efficiency at certain concentrations. Surface analysis was conducted using Scanning Electron Microscopy (SEM) and electron dispersive X-ray spectroscopy (EDX), with computational simulation providing further insights (Kalia et al., 2020).

Chemosensors

Oxadiazole derivatives have been reported as effective chemosensors for fluoride ions. Ma et al. (2013) developed novel anion sensors incorporating oxadiazole groups that demonstrated colorimetric and spectroscopic changes upon fluoride ion detection. These molecules' design allowed for a strong intramolecular hydrogen bond, making them selective for fluoride ions over other anions, evidenced through color changes and optical shifts upon fluoride addition (Ma et al., 2013).

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been a subject of interest. Jafari et al. (2017) synthesized 2,5-disubstituted 1,3,4-oxadiazole derivatives and evaluated their antibacterial and antifungal activities. The study found that certain derivatives exhibited remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli, highlighting the potential of oxadiazole compounds in developing new antimicrobial agents (Jafari et al., 2017).

Cytotoxicity and Anticancer Activity

Research into oxadiazole derivatives has also explored their cytotoxicity against cancer cell lines. Mutchu et al. (2018) synthesized oxadiazole and thiadiazole derivatives and assessed their cytotoxic properties against various cancer cell lines. Some compounds exhibited significant cytotoxic properties, suggesting the potential of oxadiazole derivatives in anticancer therapy (Mutchu et al., 2018).

Photoluminescence

The photoluminescent properties of oxadiazole derivatives have been investigated, with applications in materials science. Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives and studied their mesomorphic behavior and photoluminescent properties. The compounds exhibited strong blue fluorescence emission with good photoluminescence quantum yields, indicating their potential use in optoelectronic devices (Han et al., 2010).

Zukünftige Richtungen

The future research directions would depend on the compound’s properties and potential applications. For example, if the compound shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has unique chemical reactivity, it could be explored in synthetic chemistry .

Eigenschaften

IUPAC Name |

5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c1-10-8-12(17)4-7-14(10)23-9-15-18-16(19-24-15)11-2-5-13(6-3-11)20(21)22/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPKVKUHHKXZGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)

![2-methyl-4-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5507942.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide](/img/structure/B5507948.png)

![3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5507981.png)

![8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5507986.png)

![1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)

![5-methyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5508015.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)

![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)